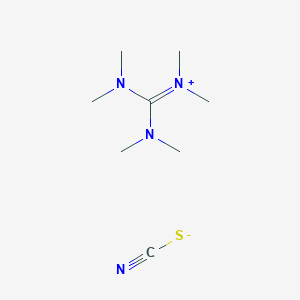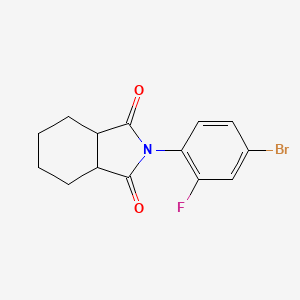
Hexamethylguanidinium thyocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylguanidinium thyocyanate is an organic salt that consists of a hexamethylguanidinium cation and a thiocyanate anion
Métodos De Preparación
Hexamethylguanidinium thyocyanate can be synthesized through several methods. One common method involves the reaction of hexamethylguanidinium chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization . Another method involves the direct reaction of hexamethylguanidinium carbonate with ammonium thiocyanate under heat .
Análisis De Reacciones Químicas
Hexamethylguanidinium thyocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Hexamethylguanidinium thyocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of thiocyanate-containing compounds.
Medicine: this compound is used in the development of antiviral agents and other therapeutic compounds.
Mecanismo De Acción
The mechanism of action of hexamethylguanidinium thiocyanate involves its ability to disrupt the hydrogen bonding network of water, leading to the denaturation of proteins and nucleic acids. This property makes it an effective chaotropic agent, which is useful in the extraction and purification of nucleic acids .
Comparación Con Compuestos Similares
Hexamethylguanidinium thyocyanate can be compared with other similar compounds, such as guanidinium thiocyanate and tetramethylguanidinium thiocyanate. While all these compounds share similar properties, hexamethylguanidinium thiocyanate is unique due to its higher thermal stability and ionic conductivity .
Similar Compounds
- Guanidinium thiocyanate
- Tetramethylguanidinium thiocyanate
- Bis(trifluoromethanesulfonyl)imide salts
Propiedades
Fórmula molecular |
C8H18N4S |
|---|---|
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
bis(dimethylamino)methylidene-dimethylazanium;thiocyanate |
InChI |
InChI=1S/C7H18N3.CHNS/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;3H/q+1;/p-1 |
Clave InChI |
WOLOMGGBPRYDFH-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=[N+](C)C)N(C)C.C(#N)[S-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Iodo-7-phenylimidazo[1,2-a]pyridine](/img/structure/B8723174.png)
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)


![2-[2-(4-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B8723197.png)

![2,6-Diaza-bicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B8723208.png)


